molecular formula C12H12FLiN2O2 B2551132 Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197053-28-2

Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2551132
CAS No.: 2197053-28-2
M. Wt: 242.18
InChI Key: XCMYXNHOYDPNHA-UHFFFAOYSA-M
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Description

Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate is a compound that belongs to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . The process involves the addition of nickel to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoimidazole derivatives.

Mechanism of Action

The mechanism of action of Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1H-benzo[d]imidazole-2-carboxylate: Shares a similar core structure but lacks the isobutyl group.

    1-Isobutyl-1H-benzo[d]imidazole-2-carboxylate: Similar structure but without the fluorine atom.

    Lithium benzo[d]imidazole-2-carboxylate: Lacks both the fluorine and isobutyl groups.

Uniqueness

Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate is unique due to the presence of both the fluorine and isobutyl groups, which can significantly influence its chemical properties and biological activities. These modifications can enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds .

Properties

IUPAC Name

lithium;5-fluoro-1-(2-methylpropyl)benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2.Li/c1-7(2)6-15-10-4-3-8(13)5-9(10)14-11(15)12(16)17;/h3-5,7H,6H2,1-2H3,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMYXNHOYDPNHA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)CN1C2=C(C=C(C=C2)F)N=C1C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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